4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Source: The compound is synthesized through various methods that leverage the unique structural features of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties.
Classification: It is categorized as a heterocyclic compound, specifically a pyrimidine derivative, and is associated with various biological activities including potential applications in treating neurological disorders.
The synthesis of 4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine can be achieved through several methodologies:
The molecular formula for 4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is with a molecular weight of approximately 394.5 g/mol.
CC(C)C1=NC(=N)N=C(N1)N2CCN(CC2)C3=CN=C(C=N3)N(C)C
HYPLAMPHHWOUPG-UHFFFAOYSA-N
This structure indicates multiple functional groups that contribute to its biological activity, including a piperazine moiety and a fused pyrazolo[1,5-a]pyrazine ring.
The compound can participate in various chemical reactions typical for heterocycles:
The mechanism of action for 4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine primarily involves:
Relevant data indicates that similar compounds exhibit good solid-state emission intensities and favorable pharmacokinetic profiles .
The potential applications of 4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: